

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyethyl Methacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenoxyethyl methacrylate*

Cat. No.: *B083153*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Phenoxyethyl methacrylate** (PEMA). The information is curated for professionals in research and development who require precise data for formulation, synthesis, and material science applications. This document presents quantitative data in a structured format, outlines detailed experimental protocols for property determination, and includes a logical workflow for the characterization of chemical substances.

Core Physicochemical Data

2-Phenoxyethyl methacrylate is a monofunctional aromatic monomer utilized in various applications, including coatings, adhesives, and polymer synthesis, due to its desirable properties such as good adhesion and low volatility.^[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₄ O ₃	[2][3][4]
Molecular Weight	206.24 g/mol	[2][4][5]
Appearance	Colorless to light yellow, clear liquid	[2][4][6]
Density	1.079 - 1.0822 g/cm ³ at 20-25°C	[1][2][3][6]
Boiling Point	260 °C at 760 Torr; 130-132 °C at 8 mmHg	[2][6][7]
Melting Point	Not available	
Flash Point	100 °C	[2][6][8]
Refractive Index (n _{20/D})	1.51 - 1.513	[2][5][6]
Viscosity	10 cP at 25°C	[1][2]
Solubility	Soluble in Methanol; Water solubility: 230 mg/L at 20°C	[2][6][8]
Glass Transition Temperature (T _g)	54 °C	[1][5]
Vapor Pressure	0.35 Pa at 25°C	[2][4][8]

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of liquid monomers like **2-Phenoxyethyl methacrylate**.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

- Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.
- Procedure:
 - Place a small volume of **2-Phenoxyethyl methacrylate** and a few boiling chips into the distillation flask.
 - Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask to ensure accurate measurement of the vapor temperature.
 - Begin heating the flask gently.
 - Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure. For vacuum distillation, the pressure is reduced to the desired level and recorded.

2.2. Measurement of Density

Density is the mass per unit volume of a substance.

- Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature water bath.
- Procedure:
 - Clean and dry the pycnometer and determine its empty weight.
 - Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
 - Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.
 - Repeat the procedure with **2-Phenoxyethyl methacrylate**.
 - Calculate the density using the formula: $\text{Density} = (\text{mass of substance}) / (\text{volume of substance})$, where the volume is determined from the mass of the water and its known

density at that temperature.

2.3. Determination of Refractive Index

The refractive index measures how light propagates through a substance.

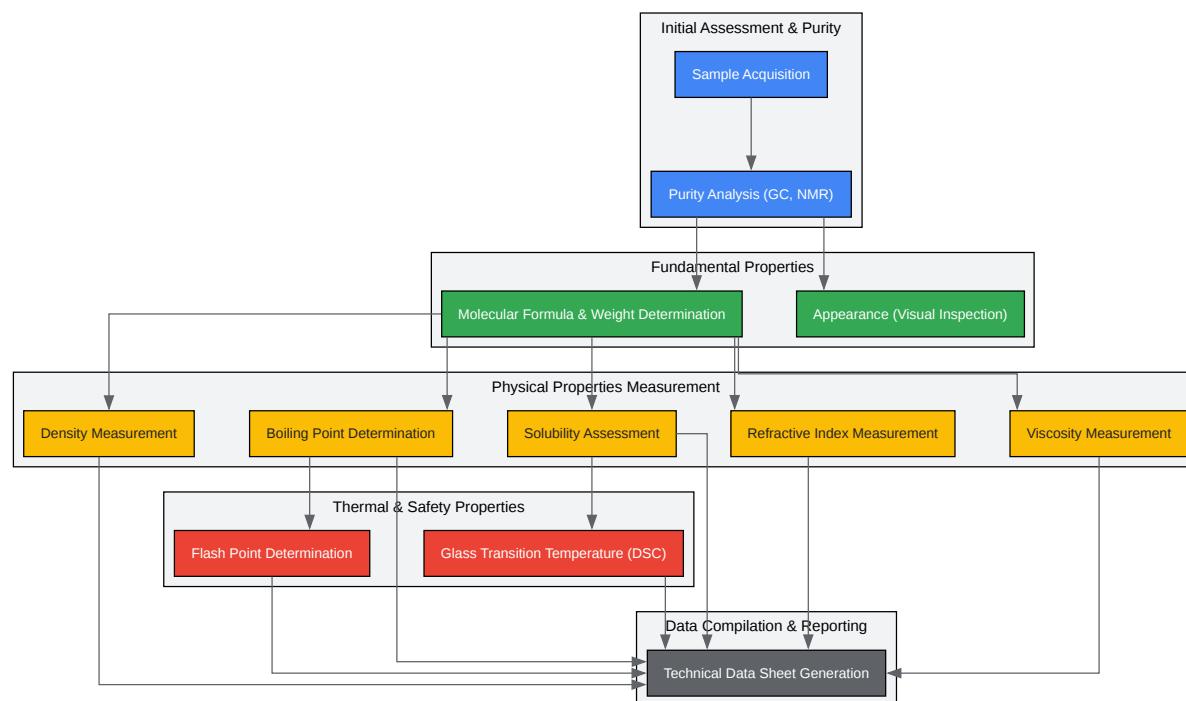
- Apparatus: An Abbe refractometer and a constant temperature water bath.
- Procedure:
 - Calibrate the refractometer using a standard liquid with a known refractive index.
 - Ensure the prism of the refractometer is clean and dry.
 - Apply a few drops of **2-Phenoxyethyl methacrylate** to the surface of the prism.
 - Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
 - Read the refractive index directly from the instrument's scale.

2.4. Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow.

- Apparatus: A viscometer (e.g., a Brookfield viscometer or a capillary viscometer) and a constant temperature bath.
- Procedure (using a Brookfield viscometer):
 - Select an appropriate spindle and rotational speed for the expected viscosity of **2-Phenoxyethyl methacrylate**.
 - Place the sample in a beaker and immerse it in the constant temperature bath until it reaches the desired temperature (e.g., 25°C).

- Immerse the spindle into the liquid to the marked level.
- Start the viscometer and allow the reading to stabilize.
- Record the viscosity reading from the instrument's display.


2.5. Assessment of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

- Apparatus: Test tubes or vials, a vortex mixer, and a means of visual or instrumental analysis (e.g., UV-Vis spectrophotometer).
- Procedure (Qualitative):
 - Add a small, known amount of **2-Phenoxyethyl methacrylate** to a test tube containing a specific solvent (e.g., methanol, water).
 - Agitate the mixture vigorously using a vortex mixer.
 - Visually observe if the substance dissolves completely to form a clear solution.
- Procedure (Quantitative - for water solubility):
 - Prepare a saturated solution of **2-Phenoxyethyl methacrylate** in water by adding an excess amount of the methacrylate to water and stirring for an extended period to ensure equilibrium.
 - Separate the undissolved portion by filtration or centrifugation.
 - Determine the concentration of the dissolved methacrylate in the aqueous phase using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a calibration curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like **2-Phenoxyethyl methacrylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- 2. 2-PHENOXYETHYL METHACRYLATE | 10595-06-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-PHENOXYETHYL METHACRYLATE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. polysciences.com [polysciences.com]
- 6. 2-Phenoxyethyl Methacrylate | 10595-06-9 | TCI AMERICA [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. 2-PHENOXYETHYL METHACRYLATE CAS#: 10595-06-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyethyl Methacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083153#what-are-the-physicochemical-properties-of-2-phenoxyethyl-methacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com